2-(3-Ethoxyphenyl)cyclopentan-1-one
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Overview
Description
2-(3-Ethoxyphenyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16O2. It is a derivative of cyclopentanone, featuring an ethoxyphenyl group attached to the cyclopentanone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the α-arylation of cyclopentanones using palladium/enamine cooperative catalysis. In this method, cyclopentanone is reacted with an aryl halide in the presence of a palladium catalyst and an enamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as flash column chromatography, is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A related compound with a similar cyclopentanone structure but lacking the ethoxyphenyl group.
Cyclohexenone: Another related compound with a six-membered ring structure.
Uniqueness
2-(3-Ethoxyphenyl)cyclopentan-1-one is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O2/c1-2-15-11-6-3-5-10(9-11)12-7-4-8-13(12)14/h3,5-6,9,12H,2,4,7-8H2,1H3 |
InChI Key |
KOEXSSPMJMWXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCC2=O |
Origin of Product |
United States |
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